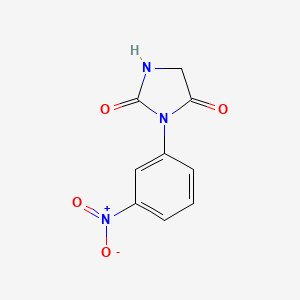

3-(3-Nitrofenil)imidazolidina-2,4-diona

Descripción general

Descripción

3-(3-Nitrophenyl)imidazolidine-2,4-dione, also known as NPID, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. NPID is a yellow crystalline powder that is soluble in water and has a molecular weight of 228.16 g/mol.

Aplicaciones Científicas De Investigación

Actividad Anticoagulante

Los derivados de la imidazolidina-2,4-diona se han evaluado por su potencial como anticoagulantes. Estos compuestos, incluyendo variaciones como “3-(3-Nitrofenil)imidazolidina-2,4-diona”, pueden afectar la capacidad de la sangre para coagular, lo que podría ser beneficioso para prevenir la trombosis .

Actividad Anticancerígena

Algunos derivados de la imidazolidina-2,4-diona se han estudiado por sus propiedades anticancerígenas. Si bien no se encontraron datos específicos sobre “this compound”, los compuestos relacionados han mostrado promesa en este campo .

Actividad Antifúngica

Los derivados de imidazolidina también se han probado contra infecciones fúngicas. Por ejemplo, un estudio mencionó un derivado de imidazolina que exhibe actividad moderada contra Candida albicans, lo que sugiere aplicaciones antifúngicas potenciales para “this compound” también .

Mecanismo De Acción

The mechanism of action of 3-(3-Nitrophenyl)imidazolidine-2,4-dione is not fully understood. However, it has been suggested that 3-(3-Nitrophenyl)imidazolidine-2,4-dione may act as an inhibitor of enzymes involved in the biosynthesis of nucleotides. This inhibition may lead to the disruption of DNA replication and cell division, which could explain the potential anti-cancer properties of 3-(3-Nitrophenyl)imidazolidine-2,4-dione.

Biochemical and Physiological Effects:

3-(3-Nitrophenyl)imidazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-Nitrophenyl)imidazolidine-2,4-dione has anti-cancer properties, inhibiting the growth of various cancer cell lines. 3-(3-Nitrophenyl)imidazolidine-2,4-dione has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, 3-(3-Nitrophenyl)imidazolidine-2,4-dione has been shown to have antioxidant properties, scavenging free radicals and protecting cells from oxidative damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 3-(3-Nitrophenyl)imidazolidine-2,4-dione in lab experiments is its relatively simple synthesis method. Additionally, 3-(3-Nitrophenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research, making it a versatile compound to work with. However, one limitation of using 3-(3-Nitrophenyl)imidazolidine-2,4-dione is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.

Direcciones Futuras

There are many future directions for research involving 3-(3-Nitrophenyl)imidazolidine-2,4-dione. One area of interest is the development of novel compounds derived from 3-(3-Nitrophenyl)imidazolidine-2,4-dione with potential biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-Nitrophenyl)imidazolidine-2,4-dione and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the safety and toxicity of 3-(3-Nitrophenyl)imidazolidine-2,4-dione in vivo, which will be an important step in the development of 3-(3-Nitrophenyl)imidazolidine-2,4-dione-based therapies.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

3-(3-nitrophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-2-1-3-7(4-6)12(15)16/h1-4H,5H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYCGSAQAHNIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589525 | |

| Record name | 3-(3-Nitrophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62101-56-8 | |

| Record name | 3-(3-Nitrophenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62101-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Nitrophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318374.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318375.png)

![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318376.png)

![3-[5-(hydroxymethyl)-5-methyl-1,3-dioxan-2-yl]-4H-chromen-4-one](/img/structure/B1318383.png)

![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)